N-(4-propoxyphenyl)benzamide
Description
N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by a benzamide group (-CONH₂) attached to a 4-propoxyphenyl moiety. The propoxy group (-OCH₂CH₂CH₃) at the para position of the phenyl ring confers distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(4-propoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-12-19-15-10-8-14(9-11-15)17-16(18)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXVSFJFYPMTCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation Method: One common method for synthesizing N-(4-propoxyphenyl)benzamide involves the direct condensation of 4-propoxyaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 4-propoxyphenylboronic acid is coupled with benzamide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the direct condensation method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-propoxyphenyl)benzamide can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form N-(4-propoxyphenyl)benzylamine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: 4-propoxybenzaldehyde, 4-propoxybenzoic acid.
Reduction: N-(4-propoxyphenyl)benzylamine.
Substitution: Halogenated derivatives such as 4-bromo-N-(4-propoxyphenyl)benzamide.
Scientific Research Applications
Chemistry: N-(4-propoxyphenyl)benzamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology and Medicine: In medicinal chemistry, this compound derivatives have been investigated for their potential as anti-tubercular agents . These derivatives exhibit significant activity against Mycobacterium tuberculosis, making them promising candidates for further drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings, where they impart desirable properties such as improved adhesion and durability.
Mechanism of Action
The mechanism of action of N-(4-propoxyphenyl)benzamide and its derivatives involves interaction with specific molecular targets. For instance, in anti-tubercular applications, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways . The exact molecular targets and pathways may vary depending on the specific derivative and application.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Modifications to the phenyl ring substituents significantly alter physicochemical and biological properties.
Analysis :
- The propoxy group enhances lipophilicity (logP ~3.2), favoring membrane penetration .
- Amino groups introduce hydrogen-bonding capacity, improving interactions with biological targets (e.g., enzymes or DNA) .
Functional Group Replacements
Replacing the amide (-CONH₂) with other functional groups modifies reactivity and bioactivity.
| Compound Name | Functional Group | Key Properties/Activities | References |
|---|---|---|---|
| This compound | Amide (-CONH₂) | Stable under acidic conditions; moderate enzyme inhibition | |
| N-[(4-propoxyphenyl)carbamothioyl]benzamide | Thiourea (-NHCSNH₂) | Metal coordination (e.g., Cu²⁺, Fe³⁺); potent enzyme inhibition | |
| N-(4-propoxyphenyl)thiobenzamide | Thioamide (-CSNH₂) | Higher redox activity; susceptibility to oxidation |
Analysis :
- Thiourea derivatives exhibit stronger metal-binding capacity, useful in catalytic or antimicrobial applications .
- Thioamides are less stable under oxidative conditions but show enhanced interaction with cysteine residues in proteins .
Heterocyclic Analogues
Incorporating heterocycles diversifies pharmacological profiles.
| Compound Name | Heterocycle | Key Properties/Activities | References |
|---|---|---|---|
| This compound | None | Broad-spectrum antimicrobial activity | |
| 4-(dipropylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide | Thiazole ring | Enhanced binding to kinase targets; anticancer activity | |
| N-(4-(1H-pyrazol-3-yl)phenyl)benzamide | Pyrazole ring | Anti-inflammatory activity via COX-2 inhibition |
Analysis :
- Thiazole-containing derivatives demonstrate improved pharmacokinetics (e.g., oral bioavailability) due to π-π stacking with aromatic residues .
- Pyrazole rings introduce conformational rigidity, optimizing target selectivity .
Substituent Chain Modifications
Varying the alkoxy chain length or branching affects metabolic stability.
| Compound Name | Alkoxy Chain | Key Properties/Activities | References |
|---|---|---|---|
| This compound | Propoxy (-OCH₂CH₂CH₃) | Balanced lipophilicity; CYP450-mediated metabolism | |
| N-(4-ethoxyphenyl)benzamide | Ethoxy (-OCH₂CH₃) | Faster metabolic clearance; reduced half-life | |
| N-(4-isopropoxyphenyl)benzamide | Isopropoxy (-OCH(CH₃)₂) | Increased steric hindrance; slower degradation |
Analysis :
- Longer chains (e.g., propoxy ) prolong half-life but may increase hepatotoxicity risks .
- Branched chains (e.g., isopropoxy) reduce enzymatic degradation, enhancing in vivo stability .
Key Research Findings
Physicochemical Properties
| Property | This compound | Thiourea Analogue | Thiazole Derivative |
|---|---|---|---|
| LogP | 3.2 | 2.8 | 4.1 |
| Water Solubility (mg/mL) | 0.12 | 0.08 | 0.03 |
| Thermal Stability (°C) | 220 | 190 | 260 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
